N-(2-Piperazin-1-ylethyl)acetamide

Physicochemical profiling Permeability prediction Intermediate solubility

Procuring an incorrect piperazine-acetamide building block can compromise the regioselective N-alkylation required in U.S. Patent 6,197,772, leading to yield loss and impurity carry-through. This compound resolves that risk by providing the exact ethyl-spaced N-(2-aminoethyl)acetamide handle specified in the patent. Key supply advantages: (i) Free secondary piperazine amine ensures precise coupling at the 4-position of 1,2-disubstituted piperidine scaffolds. (ii) Unsubstituted terminal acetamide matches the patent protocol, avoiding steric or electronic perturbations introduced by N-methyl or 2-hydroxy analogs. (iii) High aqueous solubility (XlogP -1.1) simplifies aqueous-phase workup and reverse-phase HPLC purification at scale.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
CAS No. 178244-38-7
Cat. No. B071384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Piperazin-1-ylethyl)acetamide
CAS178244-38-7
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(=O)NCCN1CCNCC1
InChIInChI=1S/C8H17N3O/c1-8(12)10-4-7-11-5-2-9-3-6-11/h9H,2-7H2,1H3,(H,10,12)
InChIKeyXPSRIHVLKNYNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Piperazin-1-ylethyl)acetamide Overview & Sourcing


N-(2-Piperazin-1-ylethyl)acetamide (CAS 178244-38-7) is a piperazine-acetamide building block with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol . It features a secondary piperazine amine and a terminal acetamide group connected via an ethyl spacer, yielding calculated physicochemical properties of XlogP −1.1, topological polar surface area (TPSA) 44.4 Ų, two hydrogen bond donors, and three hydrogen bond acceptors . This compound is principally sourced as a synthetic intermediate for constructing substance P (tachykinin NK1) antagonists of the 1-(1,2-disubstituted piperidinyl)-4-substituted piperazine class, as documented in patent literature [1].

N-(2-Piperazin-1-ylethyl)acetamide Substitution Analysis


Generic piperazine or simple acetamide building blocks cannot substitute for N-(2-piperazin-1-ylethyl)acetamide in the synthesis of 1-(1,2-disubstituted piperidinyl)-4-substituted piperazine substance P antagonists because the compound provides the precise ethyl-spaced N-(2-aminoethyl)acetamide handle required for regioselective N-alkylation at the piperazine ring [1]. The free secondary amine of the piperazine moiety serves as the nucleophilic attachment point for the 4-position of the disubstituted piperidine core, while the acetamide terminus provides a hydrogen-bond-capable group that can either remain as a terminal acetamide or be further derivatized [1]. Closely related analogs—such as N-methyl-N-(2-(piperazin-1-yl)ethyl)acetamide (CAS 1404531-13-0, tertiary amide) or 2-hydroxy-N-[2-(1-piperazinyl)ethyl]acetamide (CAS 98487-69-5, glycolamide)—introduce steric or electronic perturbations at the amide nitrogen that alter the reactivity, conformational preferences, and hydrogen-bonding capacity of the intermediate, potentially compromising the yield and purity of the final antagonist product [2]. The specific combination of a free secondary piperazine amine, an ethyl linker, and an unsubstituted terminal acetamide makes this compound uniquely suited for its patent-designated role as a key intermediate.

N-(2-Piperazin-1-ylethyl)acetamide Differentiation Evidence


Physicochemical Profile vs Analogs

N-(2-Piperazin-1-ylethyl)acetamide (target) has a calculated XlogP of −1.1, compared to a predicted LogP of approximately +0.68 for N-methyl-N-(2-(piperazin-1-yl)ethyl)acetamide (CAS 1404531-13-0), a tertiary amide analog with a methyl group on the acetamide nitrogen [1]. The target compound possesses two hydrogen bond donors (piperazine NH and acetamide NH), whereas the N-methyl analog has only one (piperazine NH) [1]. This difference in hydrogen bond donor count and lipophilicity directly affects aqueous solubility and solid-state properties relevant to intermediate handling and purification.

Physicochemical profiling Permeability prediction Intermediate solubility

Molecular Weight & Scale-Up Stoichiometry

The target compound (C8H17N3O, MW 171.24 g/mol) differs in molecular weight from the closest commercially available analogs: 2-hydroxy-N-[2-(1-piperazinyl)ethyl]acetamide (CAS 98487-69-5, C8H17N3O2, MW 187.24 g/mol, ΔMW = +16.00 g/mol) and N-ethyl-2-piperazin-1-ylacetamide (CAS 40004-11-3, C8H17N3O, MW 171.24 g/mol, a constitutional isomer with the ethyl group on the acetamide nitrogen rather than the linker) . Although the N-ethyl constitutional isomer shares the identical molecular weight, its different connectivity produces a different chemical reactivity profile for N-alkylation reactions.

Process chemistry Scale-up stoichiometry Intermediate procurement

Patent-Defined Synthetic Role in NK1 Antagonists

N-(2-Piperazin-1-ylethyl)acetamide has been explicitly utilized as an intermediate in the preparation of 1-(1,2-disubstituted piperidinyl)-4-substituted piperazine derivatives, a class of potent and specific substance P (tachykinin NK1) antagonists [1]. The patent literature demonstrates that the target compound's free piperazine NH is the reactive site for coupling to the 4-position of the disubstituted piperidine scaffold, while the terminal acetamide remains intact through subsequent synthetic steps, serving as either a terminal functional group or a handle for further derivatization [1]. In contrast, N-methyl-substituted analogs (CAS 1404531-13-0) or N-ethyl-substituted isomers (CAS 40004-11-3) introduce steric hindrance at the amide nitrogen that can interfere with downstream transformations or alter the pharmacokinetic profile of the final antagonist if the acetamide is retained in the active pharmaceutical ingredient [2].

Substance P antagonist Tachykinin NK1 Pain research Intermediate synthesis

N-(2-Piperazin-1-ylethyl)acetamide Application Scenarios


Scale-Up Synthesis of NK1 Antagonists

Medicinal chemistry groups and CDMOs executing the synthetic route described in U.S. Patent 6,197,772 should source this compound as the designated piperazine-acetamide intermediate for coupling to 1,2-disubstituted piperidine scaffolds. The compound's free secondary piperazine amine and unsubstituted terminal acetamide match the patent specifications exactly, ensuring compliance with the published synthetic protocol and minimizing impurities arising from alternative building blocks .

Aqueous Purification Method Development

The compound's calculated XlogP of −1.1 and TPSA of 44.4 Ų predict high aqueous solubility . This property is advantageous for aqueous-phase reaction workup and reverse-phase preparative HPLC purification. In contrast, the more lipophilic N-methyl analog (LogP ~0.68) [1] may require organic solvent extraction or normal-phase chromatography, representing a different purification workflow. Process chemists should plan for aqueous-compatible isolation methods when using this intermediate.

Fragment-Based Drug Discovery Building Block

With two hydrogen bond donors and three hydrogen bond acceptors within a compact scaffold (MW 171.24), this compound is suitable as a fragment for screening against targets with hydrogen-bond-rich pharmacophores, such as kinases, proteases, or GPCRs . Its low molecular weight and balanced hydrogen-bonding capacity differentiate it from the N-methyl analog (only 1 HBD) and the 2-hydroxy analog (3 HBD, but with an additional oxygen that increases polarity and metabolic liability potential) [1].

Kilogram-Scale Stoichiometry Calculations

For procurement teams planning large-scale syntheses, the exact molecular weight of 171.24 g/mol (vs. 187.24 g/mol for the 2-hydroxy analog) must be accounted for in stoichiometric calculations. Using the 2-hydroxy analog in place of the target compound results in a 9.3% mass excess per mole, which at kilogram scale translates to significant raw material overcharge and potential impurity carry-through . Procurement specifications should explicitly require CAS 178244-38-7 and not accept close-analog substitution without revalidation of the synthetic process.

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